1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane is a chemical compound that features a cyclopropane ring, a sulfonyl group, a fluorophenyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane typically involves multiple steps:
Formation of the Cyclopropanesulfonyl Chloride: This is achieved by reacting cyclopropane with sulfonyl chloride under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorophenyl halide.
Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate compounds to form the diazepane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions . The diazepane ring provides structural rigidity, which can be crucial for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanesulfonyl)-4-[(2-fluorophenyl)methyl]-1,4-diazepane: Similar structure but with a different position of the fluorine atom.
1-(Cyclopropanesulfonyl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane: Another positional isomer with the fluorine atom in the para position.
Uniqueness
1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropane, sulfonyl, and diazepane moieties also contributes to its distinct properties.
Properties
Molecular Formula |
C15H21FN2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-[(3-fluorophenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C15H21FN2O2S/c16-14-4-1-3-13(11-14)12-17-7-2-8-18(10-9-17)21(19,20)15-5-6-15/h1,3-4,11,15H,2,5-10,12H2 |
InChI Key |
CGTTYMZKOSEZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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